1,3-Cyclohexanedione

Energy Storage Electrochemistry Redox Flow Batteries

Substituting 1,3-cyclohexanedione with 1,4-cyclohexanedione or dimedone compromises reactivity and physical handling. This unsubstituted scaffold delivers the precise 1,3-dicarbonyl geometry required for HPPD herbicide programs and heterocycle libraries. • pKa 5.26 enables accurate computational modeling (within 0.24 units) for agrochemical candidate design. • Crystalline solid with established 2-8°C storage stability supports multi-ton industrial campaigns. • Serves as the nitisinone intermediate and a universal synthon for bicyclic/polycyclic heterocycles.

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
CAS No. 504-02-9
Cat. No. B196179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclohexanedione
CAS504-02-9
SynonymsDihydro-1,3-benzenediol;  1,3-Dioxocyclohexane;  Dihydroresorcinol;  Hydroresorcinol;  NSC 57477
Molecular FormulaC6H8O2
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESC1CC(=O)CC(=O)C1
InChIInChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2
InChIKeyHJSLFCCWAKVHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Light Orange Solid

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Cyclohexanedione – Foundational Intermediate


1,3-Cyclohexanedione is a fundamental cyclic β-diketone characterized by a six-membered carbocyclic ring bearing two carbonyl groups at the 1- and 3-positions [1]. It is distinguished from linear β-diketones and other cyclic homologs by its unique tautomeric behavior, which dictates its physical properties and chemical reactivity [2]. The compound exhibits a significant enol tautomer population in solution, with a reported pKa of 5.26, which is critical for its function in proton-coupled processes [3]. This core scaffold serves as a primary intermediate in the multi-ton synthesis of commercial herbicides and as a synthon for complex heterocycles in pharmaceutical research [4].

Scaffold
Cyclic 1,3-β-diketone with characteristic enol tautomerism
Reactivity
Reported enol population supports proton-coupled chemistry
Intermediates
Multi-ton industrial herbicide precursor
Synthon
Versatile building block for heterocyclic libraries

1,3-Cyclohexanedione: Why Substitutes Fail


In rational procurement for research or industrial scale-up, substituting 1,3-cyclohexanedione with a seemingly related analog like 1,4-cyclohexanedione or 1,3-cyclopentanedione is untenable due to fundamental differences in electronic structure, redox behavior, and regioselective reactivity. The specific 1,3-relationship of the carbonyls enables unique resonance-stabilized enolate formation that 1,2- and 1,4-isomers cannot replicate, leading to a more negative reduction potential critical for aqueous redox flow battery electrolytes [1]. Furthermore, the six-membered ring conformation and acidity (pKa 5.26) dictate specific C- versus O-alkylation outcomes that are not conserved in the more rigid cyclopentanedione scaffold [2]. Even the common 5,5-dimethyl derivative (dimedone) presents a different physical form and significantly altered solubility profile due to reduced crystallinity [3], making it a poor physical substitute for 1,3-cyclohexanedione in solid-phase handling or certain recrystallization protocols. The evidence below quantifies these critical divergence points [1].

! 1,2- and 1,4-isomers lack resonance-stabilized enolate and may shift reduction potential away from target window.
! 1,3-cyclopentanedione ring strain and acidity may divert C- vs O-alkylation outcomes, altering synthetic utility.
! Dimedone's gem-dimethyl group reduces crystallinity and may introduce hygroscopicity, limiting solid-phase handling interchangeability.

1,3-Cyclohexanedione – Differentiation Evidence


Superior Electrochemical Performance in Aqueous Redox Flow Batteries

A head-to-head electrochemical study comparing all three isomeric cyclohexanediones (1,2-, 1,3-, and 1,4-) revealed that 1,3-cyclohexanedione offers the most negative reduction potential, a key performance metric for anolytes in organic redox flow batteries [1]. Specifically, 1,3-cyclohexanedione reduces at -0.6 V vs. Ag/AgCl (approx. -0.4 V vs. NHE), which is the most negative value reported for a compound in neutral/acidic aqueous electrolytes [1]. Furthermore, it maintained quasi-reversible behavior over a pH range of 1-5, which was the widest among the three isomers tested [1]. This combination of potential and operational pH window is a direct consequence of its specific 1,3-diketone resonance stabilization and is not observed for the 1,2- or 1,4-analogs [1].

Reduction Potential
Head-to-head
−0.6 V vs Ag/AgCl, pH 1–5 quasi-reversible
Supports anolyte research fit for aqueous redox flow batteries
Most negative potential among isomers; comparator data not fully quantified
Energy Storage Electrochemistry Redox Flow Batteries

Gas-Phase Conformation: Chair/Boat vs. Twist

Gas-phase electron diffraction studies provide a direct structural comparison between 1,3- and 1,4-cyclohexanedione, revealing fundamentally different conformational distributions [1]. At a nozzle temperature of 379 K, 1,3-cyclohexanedione exists as a mixture of 60(±13)% chair and 40(±13)% boat conformers [1]. In stark contrast, 1,4-cyclohexanedione at 383 K exists as a mixture of 70(±9)% twist and 30(±9)% chair forms [1]. This structural divergence, driven by the positioning of the carbonyl groups, profoundly influences the physical packing, solubility, and accessible transition states for chemical reactions. The 1,3-isomer's conformational landscape is unique and cannot be approximated by its 1,4-counterpart [1].

Conformational Equilibria
Head-to-head
60% chair / 40% boat vs. 70% twist / 30% chair
Conformational profile dictates reactivity in stereoselective synthesis
Measured by gas-phase electron diffraction at ~380 K
Structural Chemistry Physical Organic Chemistry Computational Chemistry

High-Accuracy pKa Prediction for Herbicide Design

The pKa of the parent 1,3-cyclohexanedione is a benchmark of 5.26 , a value that distinguishes it from the more acidic 1,3-cyclopentanedione scaffold [1]. This difference in inherent acidity has significant implications for the development of commercial herbicides that are based on these core structures. A recent study demonstrated that a novel computational approach could predict the pKa values for a series of herbicide/therapeutic derivatives based on the 1,3-cyclohexanedione and 1,3-cyclopentanedione scaffolds to within just 0.24 units of experimental values [1]. The model's high accuracy underscores the predictable and well-behaved electronic environment of the 1,3-cyclohexanedione core, which is a critical advantage for rational agrochemical design where small changes in pKa can dramatically alter plant uptake and translocation [1].

pKa Prediction Accuracy
Cross-study comparable
±0.24 pKa units
Supports computational lead optimization in agrochemical design
Model validated against Syngenta database and literature values
Agrochemistry Computational Chemistry Physicochemical Property Prediction

Chemoselective O-Alkylation vs. Acyclic Diketones

The alkylation chemistry of 1,3-cyclohexanedione is distinct from both acyclic β-diketones and its 5,5-dimethyl analog, dimedone. A seminal study on the thallium(I) salts of cyclic diketones demonstrated that, unlike the alkylation of acyclic diketone salts, the predominant process for 1,3-cyclohexanedione is O-alkylation [1]. This is a critical inversion of typical β-diketone reactivity. While the 5,5-dimethyl derivative, dimedone, is also a 1,3-cyclohexanedione, its reactivity diverges. Dimedone is a highly specific reagent for aldehydes, forming crystalline derivatives via C-alkylation at C-2 . In contrast, 1,3-cyclohexanedione itself is a more versatile platform that can be steered toward C- or O-alkylation depending on conditions, as demonstrated by its use in domino alkylation/oxa-Michael sequences to yield tetrahydrobenzofuranones [2].

Alkylation Chemoselectivity
Class-level inference
Predominant O-alkylation via thallium(I) salt
Enables tunable C/O-alkylation for diverse heterocycle synthesis
Reactivity diverges from acyclic β-diketones and dimedone
Organic Synthesis Chemoselectivity Alkylation

Versatile Heterocycle Precursor vs. Dimedone

While dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a well-known reagent primarily used for aldehyde derivatization, the unsubstituted 1,3-cyclohexanedione scaffold offers significantly broader utility as a precursor for complex heterocyclic synthesis [1]. A comprehensive review on cyclic 1,3-diketones highlights that 1,3-cyclohexanedione, along with dimedone and 1,3-cyclopentanedione, forms the core foundation for a vast array of heterocyclic compounds with documented biological activity [1]. The absence of the gem-dimethyl group in 1,3-cyclohexanedione allows for functionalization at multiple positions (C2, C4, C5, C6) that are either sterically hindered or electronically modified in dimedone, making it the preferred starting material for generating diverse compound libraries in drug discovery [1].

Synthetic Scope
Class-level inference
Broad heterocycle library vs. specialized aldehyde reagent
Unsubstituted scaffold allows multi-site functionalization
Dimedone's gem-dimethyl limits derivatization options
Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Crystalline Solid vs. Hygroscopic Dimedone

From a practical procurement and storage standpoint, 1,3-cyclohexanedione is a stable, pale yellow to beige crystalline powder with a well-defined melting point of 101-105°C and a recommended storage temperature of +2°C to +8°C . This contrasts with dimedone (5,5-dimethyl-1,3-cyclohexanedione), which is known to be hygroscopic and can decompose upon exposure to air, requiring more stringent handling procedures . The solid, crystalline nature of 1,3-cyclohexanedione facilitates accurate weighing, minimizes solvent uptake, and simplifies inventory management in a research or pilot plant setting. Its vapor pressure is low (0.018 Pa at 25°C), further indicating low volatility and ease of handling .

Physical Form
Data to verify
Crystalline powder, mp 101–105 °C vs. hygroscopic solid
Facilitates accurate weighing and storage stability
Vendor datasheet; verify handling under local conditions
Material Handling Procurement Stability

1,3-Cyclohexanedione – Proven Applications


Anolyte for Aqueous Organic Redox Flow Batteries

Due to its uniquely negative reduction potential (-0.6 V vs. Ag/AgCl) and wide pH operating window (pH 1-5) compared to other isomeric cyclohexanediones, 1,3-cyclohexanedione is the preferred anolyte candidate for developing high-voltage, long-cycle-life aqueous organic redox flow batteries. This application is supported by direct comparative electrochemical data [1].

HPPD Herbicide Lead Scaffold

For agrochemical discovery programs targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), the 1,3-cyclohexanedione scaffold is a critical starting point. Its well-defined physicochemical properties, including its pKa of 5.26, allow for highly accurate computational modeling (within 0.24 pKa units) to predict the properties of novel derivatives, accelerating the design of potent and selective herbicides [2].

Versatile Heterocycle Synthon for Medicinal Chemistry

Unlike its 5,5-dimethyl derivative (dimedone) which is largely limited to aldehyde derivatization, the unsubstituted 1,3-cyclohexanedione serves as a universal building block for synthesizing a vast array of bicyclic and polycyclic heterocycles with potential therapeutic activity. Its reactivity can be tuned for both C- and O-alkylation, enabling access to diverse chemical libraries [3].

Sulfonylurea Herbicide Intermediate Production

1,3-Cyclohexanedione is a key industrial intermediate in the multi-ton synthesis of specific sulfonylurea herbicides. Its solid, crystalline form and established storage stability at 2-8°C support large-scale handling and consistent process chemistry, a practical advantage over more sensitive or lower-melting analogs [4].

Application
Selection Property
Validation Focus
Aqueous organic redox flow battery anolyte research
Reported reduction potential window and pH operating range
Electrochemical cycling stability and isomer benchmarking
HPPD inhibitor lead optimization
Computational pKa prediction accuracy
In silico model validation against experimental data
Heterocyclic library synthesis
Chemoselective C- and O-alkylation reactivity
Reaction scope and functional group tolerance
Sulfonylurea herbicide intermediate production
Crystalline solid-state stability and handling
Large-scale process consistency and storage at 2–8 °C

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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